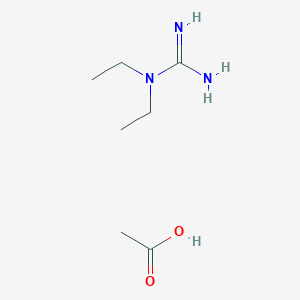
2,6-二氯嘧啶-4-腈
描述
2,6-Dichloropyrimidine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C5HCl2N3. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a nitrile group at the 4 position. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity and stability .
科学研究应用
2,6-Dichloropyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a precursor for bioactive compounds.
Medicine: Serves as an intermediate in the synthesis of antiviral, anticancer, and antibacterial agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用机制
Target of Action
Pyrimidines, the class of compounds to which it belongs, are known to interact with various biological targets, including nucleotides and certain receptors .
Mode of Action
The mode of action of 2,6-Dichloropyrimidine-4-carbonitrile involves nucleophilic substitution reactions. The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
生化分析
Biochemical Properties
2,6-Dichloropyrimidine-4-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidine derivatives. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The compound’s interaction with these enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules, such as nucleic acids and proteins, potentially leading to modifications in their structure and function .
Cellular Effects
2,6-Dichloropyrimidine-4-carbonitrile has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell proliferation and apoptosis . Additionally, 2,6-Dichloropyrimidine-4-carbonitrile can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of 2,6-Dichloropyrimidine-4-carbonitrile involves its binding interactions with various biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the specific context. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to a decrease in the metabolism of specific substrates . Additionally, 2,6-Dichloropyrimidine-4-carbonitrile can interact with DNA and RNA, potentially affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dichloropyrimidine-4-carbonitrile can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that prolonged exposure to 2,6-Dichloropyrimidine-4-carbonitrile can lead to cumulative effects on cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,6-Dichloropyrimidine-4-carbonitrile in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where specific dosages lead to significant changes in cellular and physiological parameters .
Metabolic Pathways
2,6-Dichloropyrimidine-4-carbonitrile is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further undergo conjugation reactions with glutathione, glucuronic acid, or sulfate . These metabolic processes can affect the compound’s bioavailability, toxicity, and overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 2,6-Dichloropyrimidine-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cells, 2,6-Dichloropyrimidine-4-carbonitrile can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2,6-Dichloropyrimidine-4-carbonitrile is influenced by its chemical properties and interactions with cellular components. The compound can be targeted to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications and targeting signals . These localizations can affect the compound’s activity and function, potentially leading to changes in cellular processes and overall cell physiology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloropyrimidine-4-carbonitrile typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of pyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as dimethylformamide (DMF) at low temperatures. This reaction yields 2,6-dichloropyrimidine, which is then further reacted with cyanogen bromide (BrCN) to introduce the nitrile group at the 4 position .
Industrial Production Methods: Industrial production of 2,6-Dichloropyrimidine-4-carbonitrile follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
化学反应分析
Types of Reactions: 2,6-Dichloropyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be replaced by nucleophiles such as amines, thiols, and alkoxides under mild conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media
Major Products Formed:
- Substituted pyrimidines with various functional groups depending on the nucleophile used.
- Aminopyrimidines from the reduction of the nitrile group.
- Oxidized derivatives such as pyrimidine oxides .
相似化合物的比较
2,4-Dichloropyrimidine: Similar structure but with chlorine atoms at the 2 and 4 positions.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom at the 4 position.
2,6-Dichloropyridine-3-carbonitrile: A pyridine derivative with similar functional groups
Uniqueness: 2,6-Dichloropyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals where precise functionalization is required .
属性
IUPAC Name |
2,6-dichloropyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3/c6-4-1-3(2-8)9-5(7)10-4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAOENZTDMPYNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680994 | |
| Record name | 2,6-Dichloropyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26293-93-6 | |
| Record name | 2,6-Dichloropyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B1393179.png)
![Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate](/img/structure/B1393182.png)
![exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1393186.png)

![Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1393189.png)
![8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1393190.png)
![8'-chloro-7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride](/img/structure/B1393191.png)
